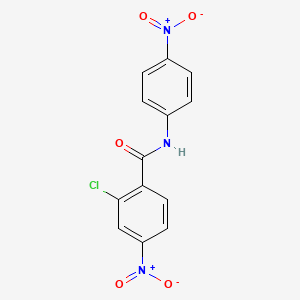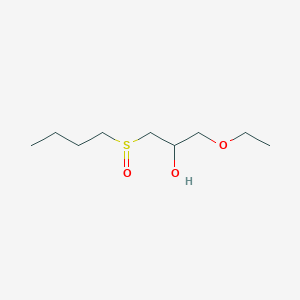![molecular formula C12H17ClN2O3S B5121986 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide, commonly known as CPB, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. CPB is a small molecule that has been shown to have promising anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
CPB exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. CPB has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, CPB has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPB has been shown to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells while sparing normal cells. CPB has also been shown to inhibit tumor growth and metastasis in animal models. In addition, CPB has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent. However, CPB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. CPB also has a short half-life in vivo, which can limit its efficacy.
Direcciones Futuras
There are several future directions for CPB research. One direction is to optimize the synthesis method to improve the yield and purity of CPB. Another direction is to improve the bioavailability of CPB by modifying its chemical structure. Further studies are needed to understand the mechanisms of CPB's anti-inflammatory and anti-cancer effects. In addition, more preclinical and clinical studies are needed to evaluate the safety and efficacy of CPB as a therapeutic agent.
Métodos De Síntesis
CPB can be synthesized through a multi-step process that involves the reaction of chlorosulfonic acid with 2-aminobenzoic acid to form 2-chlorobenzenesulfonic acid. This intermediate is then reacted with pentylamine to form 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide. The synthesis of CPB has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
CPB has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. CPB has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. CPB has been tested in vitro and in vivo in various cancer models, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-pentylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-6-9-14-12(16)15-19(17,18)11-8-5-4-7-10(11)13/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJXUIPFCPGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)sulfonyl-3-pentylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)

![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)

![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)